Chivosazole C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

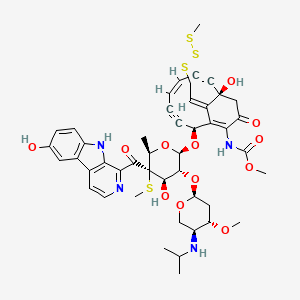

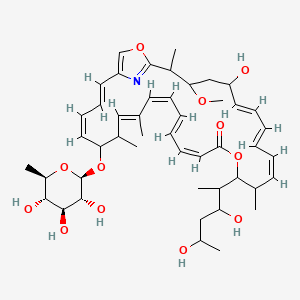

Chivosazole C is an organic molecular entity.

Applications De Recherche Scientifique

Antiproliferative and Cytoskeletal Effects

Chivosazole C, as part of the chivosazoles group, exhibits significant antiproliferative activity against various mammalian cell lines, including human cancer cells. Studies have shown that these compounds can cause a delay in the G2/M phase of the cell cycle, and treated cells often contained two nuclei. Chivosazoles, including this compound, demonstrate the ability to disrupt the actin cytoskeleton in cells. This is evidenced by the breakdown of the actin cytoskeleton after treatment with chivosazoles, as well as their inhibition of actin polymerization and depolymerization of F-actin microfilaments in vitro (Diestel et al., 2009).

Structural and Biosynthetic Insights

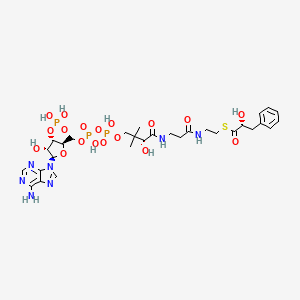

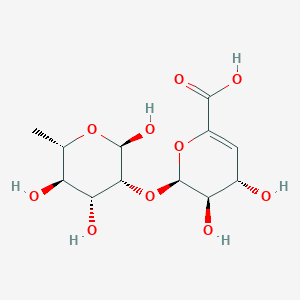

Chivosazoles are glycosides of 6-deoxyglucopyranose derivatives and feature an oxazole in their 31-membered macrolide ring. The biogenetic origin of these structural elements has been studied, revealing that the aglycon of chivosazole F, for instance, is a polyketide assembled by the condensation of acetate and serine units. This information is crucial for understanding the biosynthesis and potential modifications of chivosazoles, including this compound (Jansen et al., 1997).

Interaction with Actin and Cellular Impact

This compound, as a variant of Chivosazole F, is suggested to exert its effects by directly interacting with actin. This has been demonstrated through genomic and proteomic approaches, highlighting its impact on the cellular level in both yeast and mammalian cells. This interaction with actin and the subsequent cellular responses are akin to those induced by Latrunculin A, though distinct from compounds like Chondramide (Filipuzzi et al., 2017).

Synthesis and Structural Confirmation

The synthesis of Chivosazole F, which is structurally related to this compound, has been achieved. This synthesis process is critical for confirming the proposed structure of chivosazoles based on NMR, computational methods, and genetic analysis. Such synthetic achievements are pivotal for the development of chivosazoles as research tools and potential therapeutic agents (Brodmann et al., 2010).

Gene Cluster Identification

The biosynthetic gene cluster for chivosazol, including this compound, has been identified in the model strain Sorangium cellulosum So ce56. This cluster spans 92 kbp on the chromosome and includes polyketide synthase genes and a hybrid polyketide synthase/nonribosomal peptide synthetase gene. Understanding this gene cluster is vital for manipulating and enhancing the production of chivosazoles (Perlova et al., 2006).

Propriétés

Formule moléculaire |

C47H67NO12 |

|---|---|

Poids moléculaire |

838 g/mol |

Nom IUPAC |

(6E,8E,10Z,16Z,18E,20Z,22E,26Z,28E)-13-(3,5-dihydroxyhexan-2-yl)-5-hydroxy-3-methoxy-2,12,22,24-tetramethyl-25-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-14,32-dioxa-33-azabicyclo[28.2.1]tritriaconta-1(33),6,8,10,16,18,20,22,26,28,30-undecaen-15-one |

InChI |

InChI=1S/C47H67NO12/c1-29-19-13-9-12-16-24-41(52)60-45(33(5)38(51)26-32(4)49)30(2)20-14-10-11-15-22-37(50)27-40(56-8)34(6)46-48-36(28-57-46)21-17-18-23-39(31(3)25-29)59-47-44(55)43(54)42(53)35(7)58-47/h9-25,28,30-35,37-40,42-45,47,49-51,53-55H,26-27H2,1-8H3/b11-10+,12-9+,19-13-,20-14-,21-17+,22-15+,23-18-,24-16-,29-25+/t30?,31?,32?,33?,34?,35-,37?,38?,39?,40?,42-,43+,44-,45?,47+/m1/s1 |

Clé InChI |

OTUVKXUFJAKVNU-VWWXXOFZSA-N |

SMILES isomérique |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2/C=C\C=C\C3=COC(=N3)C(C(CC(/C=C/C=C/C=C\C(C(OC(=O)/C=C\C=C\C=C/C(=C/C2C)/C)C(C)C(CC(C)O)O)C)O)OC)C)O)O)O |

SMILES canonique |

CC1C=CC=CC=CC(CC(C(C2=NC(=CO2)C=CC=CC(C(C=C(C=CC=CC=CC(=O)OC1C(C)C(CC(C)O)O)C)C)OC3C(C(C(C(O3)C)O)O)O)C)OC)O |

Origine du produit |

United States |

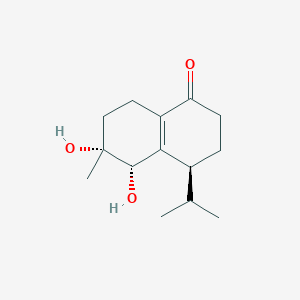

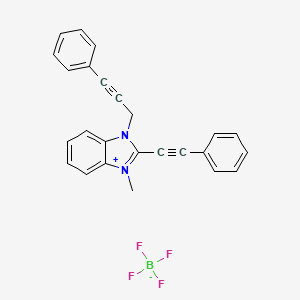

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1249422.png)